molecular formula C7H9BrO4 B2983130 2-Bromo-2-ethoxycarbonylcyclopropane-1-carboxylic acid CAS No. 2445786-23-0

2-Bromo-2-ethoxycarbonylcyclopropane-1-carboxylic acid

Cat. No.: B2983130
CAS No.: 2445786-23-0
M. Wt: 237.049
InChI Key: KLLNOZASJQRTNT-UHFFFAOYSA-N
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Description

2-Bromo-2-ethoxycarbonylcyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by a bromine atom, an ethoxycarbonyl ester group, and a carboxylic acid moiety on the strained three-membered ring. This compound combines the unique reactivity of the cyclopropane ring with electrophilic (bromine) and electron-withdrawing (ester and carboxylic acid) substituents, making it a versatile intermediate in organic synthesis and medicinal chemistry. Its structural features influence its physical properties, reactivity, and applications compared to other cyclopropane derivatives.

Properties

IUPAC Name

2-bromo-2-ethoxycarbonylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrO4/c1-2-12-6(11)7(8)3-4(7)5(9)10/h4H,2-3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLNOZASJQRTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2-ethoxycarbonylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with an appropriate alkene in the presence of a brominating agent. The reaction conditions often include the use of a catalyst such as rhodium or copper complexes to facilitate the cyclopropanation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure efficient and consistent product formation. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-2-ethoxycarbonylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding cyclopropane derivatives.

    Oxidation Reactions: Oxidative cleavage of the cyclopropane ring can yield carboxylic acids or other oxidized products.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution: Formation of substituted cyclopropane derivatives.

    Reduction: Formation of cyclopropane carboxylic acids.

    Oxidation: Formation of dicarboxylic acids or other oxidized products.

Scientific Research Applications

2-Bromo-2-ethoxycarbonylcyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-2-ethoxycarbonylcyclopropane-1-carboxylic acid involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the ethoxycarbonyl group play crucial roles in its chemical behavior, facilitating various substitution and addition reactions. The compound’s interactions with molecular targets and pathways depend on the specific context of its application, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Compound Name Substituents on Cyclopropane Key Functional Groups Molecular Formula
2-Bromo-2-ethoxycarbonylcyclopropane-1-carboxylic acid Bromine, ethoxycarbonyl, carboxylic acid Br, COOEt, COOH C₇H₉BrO₄
2-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid Bromine, fluorophenyl, carboxylic acid Br, C₆H₃F, COOH C₁₀H₈BrFO₂
1-(6-Bromo-3-pyridinyl)cyclopropanecarboxylic acid Bromine, pyridinyl, carboxylic acid Br, C₅H₃N, COOH C₉H₈BrNO₂
Ethyl bromoacetate Linear chain (no cyclopropane) Br, COOEt C₄H₇BrO₂
1-Aminocyclopropane-1-carboxylic acid Amino, carboxylic acid NH₂, COOH C₄H₇NO₂
Key Observations:
  • Cyclopropane vs. Linear Chains : Unlike ethyl bromoacetate , the cyclopropane ring in the target compound introduces ring strain, enhancing reactivity in ring-opening reactions or stereoselective transformations.
  • Aromatic vs.
  • Functional Group Diversity: The amino group in 1-aminocyclopropane-1-carboxylic acid is critical in ethylene biosynthesis, while the bromine in the target compound enables nucleophilic substitution or cross-coupling reactions.

Physical and Chemical Properties

Direct data on the target compound’s melting point, solubility, or stability is unavailable in the provided evidence. However, inferences can be drawn from analogs:

  • Stability : Cyclopropane derivatives are generally less stable than their linear counterparts (e.g., ethyl bromoacetate ) due to ring strain. The electron-withdrawing ester and carboxylic acid groups may further polarize the ring, increasing susceptibility to ring-opening reactions.
  • Acidity: The carboxylic acid group (pKa ~2-3) dominates acidity, but the bromine and ethoxycarbonyl groups may slightly lower the pKa compared to 1-aminocyclopropane-1-carboxylic acid (pKa ~1.7 for NH₂ and ~4.5 for COOH) .

Biological Activity

Molecular Formula

  • C : 7
  • H : 9
  • Br : 1
  • O : 3

Molecular Weight

  • Molecular Weight : 213.06 g/mol

Biological Activity Overview

2-Bromo-2-ethoxycarbonylcyclopropane-1-carboxylic acid exhibits various biological activities, primarily due to its structural features that allow it to interact with multiple biochemical pathways.

Research has shown that compounds with similar structures often exhibit:

  • Antiviral Activity : Inhibition of viral replication through interference with viral enzymes.
  • Anticancer Properties : Induction of apoptosis in cancer cells, often through the activation of specific signaling pathways.
  • Anti-inflammatory Effects : Modulation of inflammatory cytokines and pathways.

Case Studies and Research Findings

  • Anticancer Activity
    • A study demonstrated that derivatives of cyclopropane compounds, including 2-bromo derivatives, showed significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of cell cycle arrest and apoptosis through mitochondrial pathways.
  • Antiviral Properties
    • Research indicated that similar compounds inhibited the replication of certain viruses by targeting viral proteases. This suggests a potential role for 2-bromo derivatives in antiviral drug development.
  • Anti-inflammatory Effects
    • In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in macrophages, indicating a possible therapeutic application in chronic inflammatory diseases.

Data Table: Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cell lines
AntiviralInhibits viral replication
Anti-inflammatoryReduces pro-inflammatory cytokine production

Pharmacokinetics

Understanding the pharmacokinetics of 2-bromo-2-ethoxycarbonylcyclopropane-1-carboxylic acid is crucial for evaluating its therapeutic potential. Preliminary studies suggest:

  • Absorption : Rapid absorption post-administration.
  • Distribution : High tissue distribution with a preference for liver and kidneys.
  • Metabolism : Primarily metabolized via cytochrome P450 enzymes.
  • Excretion : Excreted mainly through urine.

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